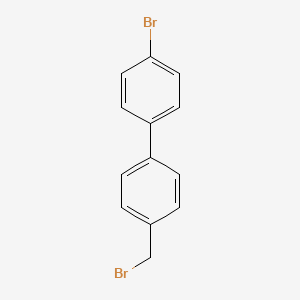

4-Bromo-4'-(bromomethyl)-1,1'-biphenyl

Description

BenchChem offers high-quality 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-[4-(bromomethyl)phenyl]benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10Br2/c14-9-10-1-3-11(4-2-10)12-5-7-13(15)8-6-12/h1-8H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJHADXHEAFCOTE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CBr)C2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10Br2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30602879 | |

| Record name | 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50670-57-0 | |

| Record name | 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30602879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 Bromo 4 Bromomethyl 1,1 Biphenyl and Analogous Bifunctional Biphenyls

Strategies for Benzylic Bromination on Biphenyl (B1667301) Scaffolds

The selective bromination of a benzylic position on a pre-formed biphenyl scaffold is a key transformation for accessing compounds like 4-bromo-4'-(bromomethyl)-1,1'-biphenyl. This approach typically starts from a methyl-substituted biphenyl derivative. The primary challenge lies in achieving high selectivity for the benzylic C-H bond over potential aromatic ring bromination. masterorganicchemistry.comresearchgate.net

Oxidative Bromination Approaches

The combination of hydrobromic acid (HBr) and hydrogen peroxide (H₂O₂) serves as an effective system for the benzylic bromination of substituted toluenes. This method generates bromine radicals in situ, which then selectively react at the benzylic position. Studies on various substituted toluenes, including those with halo-substituents, have demonstrated the utility of this approach. For instance, the photocatalytic oxidative benzylic bromination of 2,6-dichlorotoluene (B125461) with HBr and H₂O₂ in a microchannel reactor has been shown to be a green and safe process, achieving high yields of the corresponding benzyl (B1604629) bromide. nih.govmasterorganicchemistry.com The reaction is typically carried out under light irradiation to promote the formation of bromine radicals. masterorganicchemistry.com Research on the H₂O₂-HBr system has shown that it can be highly selective for monobromination at the benzylic position, which is a crucial aspect for the synthesis of 4-bromo-4'-(bromomethyl)-1,1'-biphenyl from 4-bromo-4'-methylbiphenyl (B1268054). researchgate.net

The general mechanism involves the oxidation of bromide ions by hydrogen peroxide to generate bromine, which then undergoes homolytic cleavage under photochemical conditions to produce bromine radicals. These radicals abstract a hydrogen atom from the benzylic methyl group, forming a stabilized benzylic radical. This radical then reacts with another molecule of bromine to yield the desired bromomethyl product and a new bromine radical, thus propagating the chain reaction.

A study on the benzylic bromination of toluene (B28343) derivatives using an aqueous H₂O₂-HBr system under illumination with a 60 W incandescent lamp reported high selectivity for monobromination. For example, 4-bromotoluene (B49008) was converted to 4-bromobenzyl bromide in good yield with minimal formation of the dibrominated byproduct. While specific data for 4-bromo-4'-methylbiphenyl is not extensively tabulated in the reviewed literature, the results on analogous substrates suggest that this method is a viable and selective route.

Table 1: Illustrative Conditions for Benzylic Bromination of Substituted Toluenes using H₂O₂/HBr This table is a representation based on findings for similar substrates and is for illustrative purposes.

| Substrate | Molar Ratio (Substrate:HBr:H₂O₂) | Solvent | Conditions | Yield of Monobrominated Product | Reference |

|---|---|---|---|---|---|

| 4-Chlorotoluene | 1:1.25:1.25 | CH₂Cl₂ | 0°C, 60W lamp | 61% | |

| 4-Bromotoluene | 1:1.25:1.25 | CH₂Cl₂ | 0°C, 60W lamp | Good | |

| 2,6-Dichlorotoluene | 1:1.5:1.5 | 1,2-Dichloroethane | 70°C, 87W blue light, microreactor | 91.4% | nih.govmasterorganicchemistry.com |

Alternative oxidative bromination systems include the use of sodium bromate (B103136) (NaBrO₃) in combination with a reducing agent like sodium bisulfite (NaHSO₃) or sodium pyrosulfite (Na₂S₂O₅), and bromide salts with a percarbonate oxidant. The reaction between bromate and a reducing agent in an acidic medium generates bromine in situ. This approach has been utilized for the bromination of various aromatic compounds. nih.govorganic-chemistry.org A patent describes a method for benzylic bromination using a bromate and a bromide anion in the presence of an acid and a radical initiator. nih.gov This system is applicable to a wide range of toluene derivatives, including those with electron-withdrawing and electron-donating groups. nih.gov

The use of sodium bromate in conjunction with bromotrimethylsilane (B50905) has also been reported for the benzylic bromination of alkylbenzenes, indicating another pathway for generating the active brominating species. koreascience.kr

Information regarding the specific use of bromide/percarbonate reagent pairs for benzylic bromination is less common in the surveyed literature. However, sodium perborate, a related peroxygen source, has been used with potassium bromide for the oxidative bromination of anilines, suggesting the potential for percarbonate systems to be adapted for benzylic brominations. researchgate.net

The choice of oxidative bromination method can significantly impact the efficiency of the reaction and the profile of byproducts. The H₂O₂/HBr system is often lauded for its "green" credentials, with water being the primary byproduct. researchgate.net However, the reaction can sometimes lead to over-bromination, yielding dibrominated species, or oxidation of the methyl group to an aldehyde or carboxylic acid, especially with more reactive substrates or under harsh conditions. nih.govmasterorganicchemistry.com The selectivity for monobromination is a key challenge. googleapis.com Studies have shown that controlling the reaction conditions, such as temperature, light source, and the molar ratio of reactants, is crucial for maximizing the yield of the desired monobrominated product and minimizing byproducts. google.com For instance, using a slight excess of the brominating reagents can lead to higher conversion but may also increase the formation of dibrominated products. google.com

The bromate/bisulfite system also offers the advantage of in situ bromine generation, potentially reducing the hazards associated with handling molecular bromine. The efficiency and selectivity of this method are dependent on the substrate and reaction conditions. For some deactivated aromatic compounds, sodium bromate has been shown to be a powerful and specific brominating agent. koreascience.kr

A significant byproduct in many benzylic bromination reactions is the corresponding dibrominated compound, for example, 4-bromo-4'-(dibromomethyl)-1,1'-biphenyl. The formation of this byproduct can be difficult to control, often requiring careful optimization of reaction conditions. googleapis.com In some cases, the dibrominated product can be converted back to the desired monobrominated product through a subsequent reaction, for example, by treatment with diethyl phosphite. googleapis.com

Construction of the 1,1'-Biphenyl Core with Pre-existing Functionality

An alternative synthetic strategy involves forming the 1,1'-biphenyl bond between two benzene (B151609) rings that already possess the required bromo and bromomethyl (or a precursor) functionalities. This approach often relies on powerful carbon-carbon bond-forming reactions, with the Suzuki-Miyaura coupling being a prominent example.

Cross-Coupling Reactions for Biphenyl Formation

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for the synthesis of biaryl compounds. nobelprize.orgtcichemicals.commdpi.com It involves the palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or ester) and an organohalide. nobelprize.orgyoutube.com

For the synthesis of 4-bromo-4'-(bromomethyl)-1,1'-biphenyl, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of (4-bromophenyl)boronic acid with 1-bromo-4-(bromomethyl)benzene or a related derivative. A key challenge in this approach is achieving chemoselectivity, as both starting materials contain bromine atoms. The relative reactivity of the C(sp²)-Br bond on the aromatic ring and the C(sp³)-Br bond at the benzylic position towards the palladium catalyst is a critical factor.

Research has shown that the selectivity of Suzuki-Miyaura couplings can be controlled by the choice of palladium catalyst, ligands, and reaction conditions. researchgate.netnih.govresearchgate.net For substrates containing both C(sp²)-Br and C(sp³)-Cl bonds, selective coupling at the C(sp²)-Br position has been achieved with high yields using a Pd(OAc)₂/PCy₃·HBF₄ catalyst system. nih.gov This suggests that a similar selective coupling could be feasible for substrates with two different types of bromine atoms.

In a relevant study, the selective coupling of 1-bromo-4-(chloromethyl)benzene with various arylboronic acids was investigated. nih.gov The results demonstrated that under specific palladium catalysis, the C(sp²)-Br bond preferentially undergoes oxidative addition, leaving the benzylic C(sp³)-Cl bond intact. This provides a strong precedent for the selective synthesis of biphenyls with a preserved benzylic halide.

Table 2: Illustrative Suzuki-Miyaura Coupling for the Synthesis of Functionalized Biphenyls This table is a representation based on findings for analogous reactions and is for illustrative purposes.

| Aryl Halide | Boronic Acid | Catalyst System | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 1-Bromo-4-(chloromethyl)benzene | p-Tolylboronic acid | Pd(OAc)₂, PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80°C | 95% | nih.gov |

| 1-Bromo-4-(chloromethyl)benzene | Phenylboronic acid | Pd(OAc)₂, PCy₃·HBF₄ | Cs₂CO₃ | Toluene/H₂O | 80°C | 96% | nih.gov |

| 4-Bromoacetophenone | Phenylboronic acid | Pd/Fe₃O₄/Charcoal | K₂CO₃ | Ethanol/H₂O | Reflux | >99% | researchgate.net |

| 5-(4-Bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 70-80°C | 60% | mdpi.com |

Furthermore, sequential cross-coupling reactions on dihalogenated substrates are well-established, where the differential reactivity of the halogens (e.g., I vs. Br) or the reaction conditions can be tuned to achieve selective mono- and then di-arylation. nih.gov This principle can be applied to the synthesis of complex biphenyls.

Gomberg-Bachmann and Related Aryl Coupling Variants

The Gomberg-Bachmann reaction is a classical method for forming aryl-aryl bonds, proceeding via a diazonium salt intermediate. wikipedia.org In this reaction, an aromatic amine is treated with a diazotizing agent (like sodium nitrite (B80452) in acidic solution) to form a diazonium salt. This salt is then reacted with another aromatic compound (the arene) in the presence of a base to generate a biaryl product through an aryl radical intermediate. wikipedia.org For example, the synthesis of p-bromobiphenyl can be achieved by reacting 4-bromoaniline (B143363) with benzene. wikipedia.org

While the Gomberg-Bachmann reaction offers a broad scope for both the diazonium and arene components, it is often plagued by low yields, typically under 40%. wikipedia.orggoogle.com This is largely due to the numerous side reactions that diazonium salts can undergo. wikipedia.org To circumvent these issues, several modifications have been developed. One such improvement involves the use of diazonium tetrafluoroborates in an arene solvent, often with a phase-transfer catalyst. wikipedia.org Another related approach is the Cadogan coupling, which can be used to synthesize methoxy-polychlorinated biphenyls from a chloroaniline and a methoxybenzene derivative. nih.gov However, like the parent reaction, the Cadogan coupling can suffer from a lack of regioselectivity and variable yields. nih.gov The inherent challenges in controlling the reaction and avoiding explosive intermediates have led chemists to explore more efficient and reliable synthetic routes. google.com

Other Biphenyl Synthesis Routes

Given the limitations of the Gomberg-Bachmann reaction, modern organic synthesis largely relies on metal-catalyzed cross-coupling reactions to construct the biphenyl scaffold. These methods generally offer higher yields, greater functional group tolerance, and better control over regioselectivity.

Prominent among these are:

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction between an aryl halide and an arylboronic acid is one of the most widely used methods for biphenyl synthesis. nih.govnih.gov It is noted for its mild reaction conditions and tolerance of a wide variety of functional groups. nih.gov Catalysts based on other metals like iron, nickel, and cobalt have also been explored as more sustainable alternatives to palladium. nih.govbris.ac.uk

Stille Coupling: This reaction involves the coupling of an organotin compound (stannane) with an organohalide, catalyzed by palladium. scispace.comresearchgate.net It has been successfully applied to the coupling of aryl mesylates and tosylates. scispace.com

Negishi Coupling: Utilizing a palladium or nickel catalyst, this method couples an organozinc compound with an organohalide. It is particularly effective for preparing sterically hindered biaryls. bris.ac.ukresearchgate.net

Hiyama Coupling: This palladium-catalyzed cross-coupling involves an organosilicon compound and an organohalide. nih.gov

Ullmann Reaction: A classic method that involves the copper-catalyzed coupling of two aryl halide molecules. nih.gov

Friedel-Crafts Acylation: This route involves the acylation of a biphenyl or a substituted benzene, followed by reduction steps to achieve the desired structure. For instance, 4-bromo-4'-propylbiphenyl (B126337) can be synthesized via Friedel-Crafts acylation followed by a Huang Minlon reduction. google.com

The synthesis of 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl typically follows a two-stage process where the 4-bromo-4'-methyl-1,1'-biphenyl intermediate is first synthesized using one of the above cross-coupling reactions, followed by the selective bromination of the methyl group.

Process Optimization and Scalability in Synthesis

Optimizing the synthesis of 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl and its precursors is crucial for industrial applications, focusing on maximizing yield and purity while minimizing waste and cost.

Yield Enhancement and Purity Improvement

Significant efforts have been directed at improving the efficiency of both the biphenyl core formation and the subsequent benzylic bromination.

For the bromination step, which converts the methyl group to a bromomethyl group, several high-yield methods have been developed. One patented process for the synthesis of the analogous 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile reports achieving high yields and purity by reacting the methyl-substituted precursor with specific reagent pairs in an aqueous-organic system. google.comgoogle.com For instance, using sodium bromate with sodium pyrosulfite resulted in a 91.7% yield with 98.9% purity. google.com

| Bromine Source | Reducing/Activating Agent | Yield (%) | Purity (%) |

|---|---|---|---|

| Sodium Bromate | Sodium Pyrosulfite (Na₂S₂O₅) | 91.7 | 98.9 |

| Sodium Bromate | Sodium Hydrogen Sulfite | 89.4 | 98.4 |

| Hydrogen Bromide | Sodium Percarbonate | 93.0 | Not Specified |

Another advanced approach involves photochemical flow chemistry. The bromination of 4'-methyl-[1,1'-biphenyl]-2-carbonitrile using N-bromosuccinimide (NBS) in a photo-flow reactor has been optimized to achieve a 91% yield. rsc.org The optimization involved fine-tuning parameters such as residence time, light source, and flow rate, demonstrating the power of continuous manufacturing to enhance reaction performance. rsc.org

| Entry | Flow Rate (mL/min) | Residence Time (min) | Light Source | Yield (%) |

|---|---|---|---|---|

| 1 | 0.8 | 4.2 | Blue Light (30W) | 60 |

| 2 | 0.6 | 3.0 | Blue Light (30W) | 70 |

| 3 | 0.46 | 2.3 | Blue Light (30W) | 90 |

| 4 | 0.3 | 1.67 | Blue Light (30W) | 91 |

Furthermore, advancements in the core Suzuki-Miyaura coupling reaction have been achieved using variable frequency microwaves (VFM). This technology led to a 49% yield of 4-methylbiphenyl, a significant improvement over the 5-8% yields obtained with fixed frequency microwaves, showcasing a method to boost the efficiency of the initial coupling step. researchgate.net

Minimization of Undesired Byproducts (e.g., 4,4'-dibrominated species)

A key challenge in the synthesis of monosubstituted biphenyls is preventing the formation of disubstituted byproducts. In the synthesis of 4-bromobiphenyl (B57062) from biphenyl, the formation of 4,4'-dibromobiphenyl (B48405) is a common side reaction. google.com A patented process addresses this by carefully selecting the solvent medium for the monobromination of biphenyl. Using solvents such as N,N-dimethylformamide (DMF), acetonitrile (B52724), or acids with a pKa greater than 3 can significantly suppress the formation of the dibromo byproduct, leading to yields of the desired 4-bromobiphenyl greater than 75%. google.com

Conversely, when 4,4'-dibromobiphenyl is the desired product, the reaction conditions can be tuned to favor its formation. Reacting biphenyl with bromine in a medium containing a strong acid (pKa ≤ 4) can produce 4,4'-dibromobiphenyl in yields exceeding 85%. google.com

In the context of producing 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl, controlling the subsequent bromination of the methyl group is also critical to avoid over-bromination. The process that yielded 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile with high purity also successfully minimized the formation of the 4,4'-dibromomethyl-[1,1'-biphenyl]-2'-carbonitrile byproduct to less than 0.2%. google.com This level of control is essential for ensuring the final product's quality and simplifying purification processes. Additionally, the use of VFM in Suzuki coupling has been shown to reduce unwanted homocoupling byproducts. researchgate.net

Reactivity Profiles and Strategic Functionalization of 4 Bromo 4 Bromomethyl 1,1 Biphenyl

Reactions of the Benzylic Bromide Moiety

The benzylic bromide group (-CH₂Br) is the most reactive site on 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl under non-catalytic conditions. This heightened reactivity is attributed to the ability of the adjacent aromatic biphenyl (B1667301) system to stabilize carbocationic intermediates or radical species formed during reactions.

Nucleophilic substitution is the most common transformation involving the bromomethyl group. In these reactions, a nucleophile replaces the bromide ion. The reaction can proceed through two primary mechanisms: the unimolecular (Sₙ1) or the bimolecular (Sₙ2) pathway.

The Sₙ2 mechanism is a single, concerted step where the nucleophile attacks the electrophilic carbon atom at the same time as the bromide leaving group departs. leah4sci.commasterorganicchemistry.com This pathway is favored by strong, unhindered nucleophiles and polar aprotic solvents. leah4sci.com The reaction rate is dependent on the concentration of both the substrate and the nucleophile. masterorganicchemistry.com

The Sₙ1 mechanism involves a two-step process. First, the C-Br bond breaks heterolytically to form a resonance-stabilized secondary benzylic carbocation. This is the slow, rate-determining step. libretexts.org In the second step, the nucleophile rapidly attacks the carbocation. libretexts.org This pathway is favored with weak nucleophiles (e.g., in solvolysis reactions) and in polar protic solvents, which can solvate both the carbocation intermediate and the leaving group. masterorganicchemistry.com The rate of an Sₙ1 reaction is dependent only on the concentration of the substrate. masterorganicchemistry.com

The choice between the Sₙ1 and Sₙ2 pathway for 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl is dictated by the specific reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The benzylic bromide can be readily displaced by various carbon-based nucleophiles to form new carbon-carbon bonds.

Reactions with Carbon Nucleophiles: Active methylene (B1212753) compounds, such as diethyl malonate, can be deprotonated by a base (e.g., sodium ethoxide) to form a stabilized enolate ion. This potent carbon nucleophile can then displace the bromide from 4-bromo-4'-(bromomethyl)-1,1'-biphenyl in a classic Sₙ2 reaction. This provides a straightforward method for extending the carbon chain and introducing further functionality.

Alkynylation: Terminal alkynes can be converted into their conjugate bases, known as acetylide anions, by treatment with a strong base like sodium amide (NaNH₂). These acetylide anions are excellent nucleophiles and react with 4-bromo-4'-(bromomethyl)-1,1'-biphenyl to form a new C-C bond, yielding an internal alkyne. This reaction proceeds via an Sₙ2 mechanism. orgsyn.org

| Reaction Type | Nucleophile | Reagents/Conditions | Product |

| C-Alkylation | Diethyl malonate | 1. NaOEt, EtOH2. 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl | Diethyl 2-((4'-bromo-[1,1'-biphenyl]-4-yl)methyl)malonate |

| Alkynylation | Phenylacetylene | 1. NaNH₂, liq. NH₃2. 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl | 4-Bromo-4'-(3-phenylprop-1-yn-1-yl)-1,1'-biphenyl |

Nitrogen-containing nucleophiles react efficiently with the benzylic bromide to form new carbon-nitrogen bonds, a key step in the synthesis of many biologically active molecules and materials.

Amines: Primary and secondary amines are effective nucleophiles that can displace the bromide to yield secondary and tertiary amines, respectively. These reactions typically proceed via an Sₙ2 mechanism. A common issue is over-alkylation, as the product amine can also act as a nucleophile. This can be mitigated by using a large excess of the starting amine. Alternatively, a non-nucleophilic base can be added to neutralize the hydrogen bromide byproduct, preventing the formation of ammonium (B1175870) salts.

Azides: The azide (B81097) ion (N₃⁻), typically from sodium azide (NaN₃), is an excellent nucleophile for Sₙ2 reactions. It readily displaces the benzylic bromide to form an organic azide. This reaction is often carried out in polar aprotic solvents like dimethylformamide (DMF) or acetone. The resulting 4'-bromo-4-(azidomethyl)-1,1'-biphenyl is a valuable intermediate, as the azido (B1232118) group can be easily converted to an amine via reduction or used in cycloaddition reactions. The synthesis of the closely related 4'-(azidomethyl)-[1,1'-biphenyl]-2-carbonitrile (B6176098) underscores the feasibility and utility of this transformation in the synthesis of sartan-type pharmaceuticals. googleapis.com

| Nucleophile | Reagents/Conditions | Product |

| Diethylamine | K₂CO₃, Acetonitrile (B52724), Reflux | 4'-Bromo-N,N-diethyl-[1,1'-biphenyl]-4-amine |

| Sodium Azide | NaN₃, DMF, 50-70°C | 4'-Bromo-4-(azidomethyl)-1,1'-biphenyl |

Oxygen and sulfur nucleophiles can also be employed to functionalize the benzylic position.

Sulfur Nucleophiles: Thiols (R-SH) are readily converted to their more nucleophilic thiolate (R-S⁻) conjugate bases with a mild base. Thiolates are excellent nucleophiles and react with 4-bromo-4'-(bromomethyl)-1,1'-biphenyl to form thioethers (sulfides). An alternative route to the corresponding thiol involves reaction with thiourea (B124793) to form an isothiouronium salt, which is then hydrolyzed under basic conditions. researchgate.net

Oxygen Nucleophiles (Hydroxylation): The conversion of the benzylic bromide to a benzylic alcohol ((4'-bromo-[1,1'-biphenyl]-4-yl)methanol) is a hydrolysis reaction. This can be achieved by reacting the substrate with water or hydroxide (B78521) ions. Under neutral conditions with a weak nucleophile like water, the reaction would likely proceed via an Sₙ1 mechanism, favored by the resonance-stabilized benzylic carbocation. With a strong nucleophile like sodium hydroxide, an Sₙ2 pathway becomes competitive.

| Reaction Type | Nucleophile/Reagent | Reagents/Conditions | Product |

| Thiolation | Thiourea | 1. Thiourea, Ethanol, Reflux2. aq. NaOH | (4'-Bromo-[1,1'-biphenyl]-4-yl)methanethiol |

| Hydroxylation | Water | H₂O, Acetone (Solvolysis) | (4'-Bromo-[1,1'-biphenyl]-4-yl)methanol |

When 4-bromo-4'-(bromomethyl)-1,1'-biphenyl is treated with a strong, non-nucleophilic, sterically hindered base, an elimination reaction can occur, leading to the formation of an alkene. The most common mechanism for this transformation is the bimolecular elimination (E2) pathway.

In the E2 mechanism, the base abstracts a proton from the methyl group while the bromide ion is simultaneously eliminated, forming a double bond in a single concerted step. beilstein-journals.org To favor elimination over substitution, bases with significant steric bulk, such as potassium tert-butoxide (KOC(CH₃)₃), are typically employed. These bulky bases find it difficult to access the electrophilic carbon for an Sₙ2 attack but can readily abstract a proton from the less hindered methyl group. The expected product of this reaction is 4-bromo-4'-vinylbiphenyl.

| Reaction Type | Base/Reagents | Conditions | Product |

| E2 Elimination | Potassium tert-butoxide (t-BuOK) | THF, Heat | 4-Bromo-4'-vinylbiphenyl |

The benzylic position of the biphenyl system is susceptible to radical reactions due to the resonance stabilization of the resulting benzylic radical. A key example of a radical transformation involving this class of compounds is the synthesis of 4-bromo-4'-(bromomethyl)-1,1'-biphenyl itself, via the radical bromination of its precursor, 4-bromo-4'-methyl-1,1'-biphenyl. google.com

This transformation proceeds via a classic free-radical chain mechanism, typically initiated by light (hν) or a radical initiator. byjus.comucalgary.ca

Initiation: The process begins with the homolytic cleavage of a bromine molecule (Br₂) by UV light to generate two bromine radicals (Br•). byjus.comucalgary.ca

Propagation: A bromine radical abstracts a hydrogen atom from the methyl group of 4-bromo-4'-methyl-1,1'-biphenyl, forming hydrogen bromide (HBr) and a resonance-stabilized benzylic radical. This benzylic radical then reacts with another molecule of Br₂ to form the desired product, 4-bromo-4'-(bromomethyl)-1,1'-biphenyl, and a new bromine radical, which continues the chain reaction. ucalgary.cayoutube.com

Termination: The chain reaction is terminated when two radicals combine. This can involve the combination of two bromine radicals, a bromine radical and a benzylic radical, or two benzylic radicals. byjus.com

This photobromination is highly selective for the benzylic position over the aromatic rings due to the lower bond dissociation energy of the benzylic C-H bond and the stability of the intermediate radical. google.com

| Reaction Type | Reactant | Reagents/Conditions | Product |

| Radical Bromination | 4-Bromo-4'-methyl-1,1'-biphenyl | Br₂, UV light (hν) or initiator (e.g., AIBN), CCl₄ | 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl |

Nucleophilic Substitution Reactions (SN1/SN2 Pathways)

Reactions of the Aryl Bromide Moiety

The aryl bromide moiety of 4-bromo-4'-(bromomethyl)-1,1'-biphenyl is a versatile functional group that provides access to a wide array of derivatives through various metal-mediated transformations. The difference in the electronic and steric environment of the sp²-hybridized carbon-bromine bond compared to the sp³-hybridized benzylic bromide allows for selective reactions targeting the aromatic ring.

Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, with the aryl bromide of the title compound serving as a key electrophilic partner. Palladium and copper-based catalytic systems are most prominently used for these transformations.

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds by reacting an organohalide with an organoboron compound, typically in the presence of a palladium catalyst and a base. libretexts.orgnih.gov For 4-bromo-4'-(bromomethyl)-1,1'-biphenyl, the aryl bromide can be selectively coupled with various aryl- or alkylboronic acids or their corresponding esters. nih.gov

The general catalytic cycle involves three main steps: oxidative addition of the aryl bromide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. For instance, palladium catalysts supported on materials like COOH-modified graphene have been used for Suzuki-Miyaura reactions involving fluorinated aryl bromides. ugr.es

The reaction tolerates a wide range of functional groups, which is critical for a bifunctional molecule like 4-bromo-4'-(bromomethyl)-1,1'-biphenyl, as the bromomethyl group can remain intact under carefully controlled conditions. nih.gov Coupling with arylboronic acids leads to the synthesis of complex terphenyl systems, while reactions with alkylboronic acids extend the carbon framework with saturated substituents.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Catalyst / Ligand | Base | Solvent | Temperature | Application | Citation |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | K₃PO₄ | Toluene (B28343) | 70-80 °C | Aryl-Aryl Coupling | mdpi.com |

| CataXCium A Pd G3 | K₃PO₄ | Dioxane/H₂O | 100 °C | Aryl-Aryl/Alkyl Coupling | nih.gov |

Beyond the Suzuki reaction, other cross-coupling methods can effectively functionalize the aryl bromide position.

Kumada Coupling: This reaction utilizes a Grignard reagent (R-MgX) as the nucleophilic partner, catalyzed by nickel or palladium complexes. wikipedia.orgorganic-chemistry.org The Kumada coupling is one of the earliest examples of catalytic cross-coupling and is valued for its use of readily available Grignard reagents. wikipedia.org It can be used to form both aryl-aryl and aryl-alkyl bonds. wikipedia.orgrhhz.net However, the high reactivity of the Grignard reagent could potentially lead to side reactions with the benzylic bromide of 4-bromo-4'-(bromomethyl)-1,1'-biphenyl, requiring careful optimization of reaction conditions.

Stille Coupling: The Stille reaction pairs the aryl bromide with an organostannane (organotin) reagent, catalyzed by palladium. organic-chemistry.orgwikipedia.org A key advantage of the Stille reaction is the stability of organostannanes to air and moisture and their high functional group tolerance, which is beneficial for complex substrates. orgsyn.orglibretexts.org This method has been widely applied in the synthesis of complex biaryl systems and natural products. orgsyn.orgharvard.edu The main drawback is the toxicity of the tin reagents and byproducts. organic-chemistry.org

Hiyama Coupling: The Hiyama coupling involves the reaction of aryl halides with organosilicon compounds, such as organo(trialkoxy)silanes, in the presence of a palladium catalyst. organic-chemistry.orgmdpi.com A crucial feature of this reaction is the requirement of an activating agent, typically a fluoride (B91410) source (like TBAF) or a base, to generate a hypervalent silicon species that facilitates the transmetalation step. organic-chemistry.orgcore.ac.uk Organosilanes are appealing coupling partners due to their low toxicity and stability. organic-chemistry.org The reaction has become a viable alternative to other cross-coupling methods for constructing biaryl structures. mdpi.comresearchgate.net

Table 2: Comparison of Cross-Coupling Reactions for Aryl Bromides

| Reaction | Organometallic Reagent | Catalyst | Key Features | Citation |

|---|---|---|---|---|

| Kumada | R-MgX (Grignard) | Ni or Pd | High reactivity; uses readily available reagents. | wikipedia.orgorganic-chemistry.org |

| Stille | R-SnR'₃ (Organostannane) | Pd | High functional group tolerance; toxic reagents. | organic-chemistry.orglibretexts.org |

While the Chan-Evans-Lam (CEL) coupling typically refers to the copper-catalyzed C-N or C-O bond formation between an amine or alcohol and an arylboronic acid, the broader field of copper-mediated reactions includes the Ullmann condensation, which is directly applicable to aryl halides like 4-bromo-4'-(bromomethyl)-1,1'-biphenyl. wikipedia.orgorganic-chemistry.orgsci-hub.se

The Ullmann reaction involves the coupling of an aryl halide with a nucleophile (e.g., alcohols, amines, thiols) using a stoichiometric or catalytic amount of copper. scilit.com Traditional Ullmann conditions required harsh temperatures, but modern advancements using ligands have enabled these reactions to proceed under much milder conditions. scilit.com This approach allows for the introduction of heteroatom linkages at the aryl bromide position. For example, coupling with phenols would yield diaryl ethers, and coupling with anilines would produce diarylamines. The reaction mechanism is thought to involve Cu(I)/Cu(III) catalytic cycles, similar in principle to the CEL reaction. nih.govresearchgate.net The chemoselectivity of this reaction would favor the aryl bromide over the benzylic bromide due to the nature of the copper-catalyzed process.

Reactions with Reducing Metals (e.g., Grignard Reagent Formation)

The aryl bromide moiety of 4-bromo-4'-(bromomethyl)-1,1'-biphenyl can react with reducing metals, most notably magnesium, to form an organometallic species. The formation of a Grignard reagent, 4'-(bromomethyl)-[1,1'-biphenyl]-4-ylmagnesium bromide, involves the insertion of magnesium metal into the carbon-bromine bond of the aromatic ring. wisc.edulibretexts.org

This transformation converts the electrophilic aryl carbon into a highly nucleophilic one. mnstate.edu The reaction is typically performed in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). wisc.edu A significant challenge in preparing this specific Grignard reagent is the presence of the second electrophilic site, the benzylic bromide. The newly formed Grignard reagent is a strong nucleophile and base and could potentially react with the benzylic bromide of another molecule in an intermolecular Wurtz-type coupling, leading to oligomeric byproducts. libretexts.org Therefore, reaction conditions such as slow addition and low temperatures are critical to minimize this side reaction. Once formed, the Grignard reagent is a powerful intermediate for creating new carbon-carbon bonds by reacting with a variety of electrophiles, such as aldehydes, ketones, esters, and carbon dioxide. wisc.eduyoutube.com

Research Applications of 4 Bromo 4 Bromomethyl 1,1 Biphenyl As a Synthetic Building Block

Pharmaceutical and Medicinal Chemistry Synthesis

The biphenyl (B1667301) moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates. 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl and its close derivatives serve as crucial starting materials for introducing this biphenyl core, enabling the synthesis of a wide range of biologically active compounds.

Angiotensin II Receptor Blockers (ARBs), also known as sartans, are a class of antihypertensive drugs that selectively block the AT₁ receptor. nih.govwikipedia.org A common structural feature of many sartans is a biphenyl scaffold, often with an acidic group (like a carboxylic acid or tetrazole) at the 2'-position and a side chain attached to the 4'-methyl position. nih.gov Derivatives of 4-bromo-4'-(bromomethyl)-1,1'-biphenyl are instrumental in the synthesis of these drugs.

Telmisartan is a potent ARB used for the management of hypertension. nih.gov Several synthetic routes to Telmisartan utilize a key alkylation step where a bromomethyl biphenyl derivative is coupled with a benzimidazole (B57391) moiety. nih.govnewdrugapprovals.org One widely reported intermediate is tert-butyl 4′-(bromomethyl)biphenyl-2-carboxylate. newdrugapprovals.orgarkat-usa.orgscholarsresearchlibrary.com In these syntheses, the dibenzimidazole core of Telmisartan is alkylated with this biphenyl building block. newdrugapprovals.org The reaction is typically carried out in the presence of a base like potassium tert-butoxide or sodium hydroxide (B78521). newdrugapprovals.orggoogle.com Following the alkylation, hydrolysis of the tert-butyl ester group yields Telmisartan. arkat-usa.orgscholarsresearchlibrary.com

Table 1: Key Intermediates in Telmisartan Synthesis

| Biphenyl Reactant | Coupled Moiety | Resulting Intermediate/Product |

| tert-Butyl 4′-(bromomethyl)biphenyl-2-carboxylate newdrugapprovals.org | 4-methyl-6-(1-methyl-benzimidazol-2-yl)-2-propylbenzimidazole newdrugapprovals.org | Telmisartan tert-butyl ester |

| 4'-(Bromomethyl)biphenyl-2-carboxylic acid alkyl ester | 4-methyl-6-(1-methyl-benzimidazol-2-yl)-2-propylbenzimidazole newdrugapprovals.org | Telmisartan alkyl ester |

The synthesis of Irbesartan, another widely used ARB, also relies on biphenyl intermediates derived from the 4-bromo-4'-(bromomethyl)-1,1'-biphenyl structure. google.com A common precursor is 4'-Bromomethyl-biphenyl-2-carbonitrile. acgpubs.orgrasayanjournal.co.ininnovareacademics.in This intermediate is condensed with 2-butyl-1,3-diaza-spiro beilstein-journals.orgbeilstein-journals.orgnon-1-en-4-one in a key N-alkylation step to form the core structure of Irbesartan. acgpubs.orgrasayanjournal.co.in An alternative approach involves the reaction of 5-(4'-bromomethylbiphenyl-2-yl)-1-trityl-1H-tetrazole with 2-butyl-1,3-diazaspiro[4.4]non-1-ene-4-one, often facilitated by a phase transfer catalyst. epo.org

Table 2: Key Alkylation Step in Irbesartan Synthesis

| Biphenyl Reactant | Coupled Moiety | Resulting Intermediate |

| 4'-Bromomethyl-biphenyl-2-carbonitrile acgpubs.orgrasayanjournal.co.in | 2-butyl-1,3-diaza-spiro beilstein-journals.orgbeilstein-journals.orgnon-1-en-4-one acgpubs.orgrasayanjournal.co.in | 2-(n-Butyl)-3-[2′cyanobiphenyl-4-ylmethyl]-4-oxo-1,3 diazaspiro[4.4]non-1-ene-4-one google.com |

| 5-(4'-bromomethylbiphenyl-2-yl)-1-trityl-1H-tetrazole epo.org | 2-butyl-1,3-diazaspiro[4.4]non-1-ene-4-one epo.org | 2-butyl-3-[2'-(triphenylmethyl tetrazol-5-yl)-biphenyl-4-yl methyl]-1,3-diazaspiro[4.4]non-1-ene-4-one epo.org |

The synthesis of Valsartan, a non-peptide ARB, can also employ bromomethyl biphenyl derivatives. beilstein-journals.orgnih.gov One synthetic route involves the reaction of 5-(4-Bromomethyl)-biphenyl-2-yl)-1-(triphenylmethyl)tetrazole with L-valine methyl ester. google.com Another approach utilizes 4-Bromomethyl-2'-cyanobiphenyl as a starting material, which is condensed with an L-valine ester. google.com A related building block, 1-bromo-4-(bromomethyl)benzene, is used in a Negishi coupling reaction to construct the biphenyl core of Valsartan after being coupled to L-valine. beilstein-journals.orgnih.gov

Table 3: Biphenyl Intermediates in Valsartan Synthesis

| Biphenyl Reactant | Coupled Moiety | Synthetic Strategy |

| 5-(4-Bromomethyl)-biphenyl-2-yl)-1-(triphenylmethyl)tetrazole google.com | L-valine methyl ester google.com | Alkylation followed by acylation and deprotection google.com |

| 4-Bromomethyl-2'-cyanobiphenyl google.com | L-valine ester derivative google.com | Condensation followed by further transformations google.com |

Peroxisome proliferator-activated receptor gamma (PPARγ) is a nuclear receptor that is a master regulator of adipogenesis and the target of certain insulin-sensitizing drugs. nih.gov However, activation of PPARγ can lead to unwanted side effects. Therefore, the development of PPARγ antagonists is an area of significant research interest. nih.govmdpi.com In the development of novel PPARγ antagonists and inverse agonists, tert-butyl 4′-(bromomethyl)biphenyl-2-carboxylate, a derivative of 4-bromo-4'-(bromomethyl)-1,1'-biphenyl, has been used as a key building block. nih.gov For example, the synthesis of the PPARγ antagonist SR1664 involved the N-alkylation of an ethyl 2,3-dimethyl-1H-indole-5-carboxylate with tert-butyl 4′-(bromomethyl)biphenyl-2-carboxylate using sodium hydride as a base. nih.gov This research demonstrates the utility of the bromomethyl biphenyl scaffold in creating ligands that can modulate the activity of nuclear receptors. nih.gov

The versatility of the 4-bromo-4'-(bromomethyl)-1,1'-biphenyl scaffold extends to the synthesis of various other biologically active molecules that act as enzyme inhibitors or receptor modulators.

Enzyme Inhibitors: Biphenyl-containing molecules have been synthesized and evaluated as inhibitors for various enzymes. For instance, biphenyl oxazole (B20620) derivatives have been developed as inhibitors of ectonucleotide pyrophosphatase/phosphodiesterases (NPP1 and NPP3), which are therapeutic targets for certain diseases. rsc.org The synthesis of these inhibitors often involves Suzuki-Miyaura cross-coupling reactions where a bromo-substituted precursor is key. rsc.org Additionally, biphenyl derivatives have been investigated as potential allosteric inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase, a strategy for cancer therapy. researchgate.net The biphenyl scaffold is also central to inhibitors of the eukaryotic translation initiation factor 4E (eIF4E), a target in cancer research. nih.gov

Receptor Modulators: The biphenyl structure is a key feature in the design of modulators for various receptors in the central nervous system. Research has focused on developing biphenyl-based negative allosteric modulators (NAMs) for the N-methyl-d-aspartate (NMDA) receptor. nih.gov These modulators are of interest for treating conditions like major depressive disorder. Virtual screening and subsequent chemical synthesis, guided by molecular modeling, have led to potent biphenyl-based NMDA receptor modulators. nih.gov

Precursor in Angiotensin II Receptor Blocker (ARB) Synthesis

Polymer Chemistry and Materials Science

The unique bifunctional and unsymmetrical nature of 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl, which features a stable bromo substituent on one phenyl ring and a reactive bromomethyl group on the other, makes it a valuable monomer in polymer chemistry. This structural arrangement allows for controlled, stepwise reactions to build complex macromolecular structures.

Monomer for Functional Polymer Architectures

As a monomer, 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl serves as a foundational unit for constructing functional polymers. The bromomethyl group provides a reactive site for various polymerization reactions, including polycondensation and polyalkylation. Its biphenyl core imparts rigidity, thermal stability, and desirable photophysical properties to the resulting polymer backbone. Researchers can leverage the differing reactivity of the bromo and bromomethyl groups to synthesize well-defined copolymers and complex architectures, such as branched or star-shaped polymers. While specific polymers synthesized directly from this monomer are not extensively detailed in broad literature, its structural motifs are integral to creating advanced macromolecular materials.

Linker in Oligoarene and Heteroarene Synthesis for Porous Crystalline Materials

In the field of materials science, there is a significant interest in creating porous crystalline materials like Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) for applications in gas storage, separation, and catalysis. These materials are constructed from organic linkers or monomers that self-assemble into ordered, porous networks.

The rigid biphenyl structure of 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl makes it a suitable candidate for use as a linker in the synthesis of oligoarenes and heteroarenes destined for such materials. Although direct synthesis of COFs using this specific molecule is not widely documented, related brominated biphenyl compounds are used to create porous organic polymers. For example, tetrahedral monomers featuring bromo-biphenyl units have been used to synthesize ferrocene-containing porous organic polymers for carbon dioxide sorption. The length and geometry of such linkers are critical factors that determine the porosity and surface area of the final crystalline material.

Precursor for Advanced Organic Materials (e.g., polymer semiconductors, optoelectronic applications)

The biphenyl core of 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl is a common structural element in conjugated polymers used as semiconductors in organic electronics. These materials are essential for developing flexible displays, organic light-emitting diodes (OLEDs), and organic thin-film transistors (OTFTs).

This compound acts as a precursor, or starting material, that can be chemically modified to create more complex monomers for polymerization. The bromo and bromomethyl groups can be transformed through cross-coupling reactions (like Suzuki or Stille couplings) to introduce other functional groups or to connect with other aromatic units, extending the electronic conjugation of the system. This extended conjugation is crucial for efficient charge transport, a key requirement for semiconductor performance. Polymers designed with such biphenyl units often exhibit good thermal stability and planarity, which facilitates intermolecular stacking and enhances carrier mobility.

Role in Pharmaceutical Impurity Profiling and Quality Control

In the pharmaceutical industry, ensuring the purity and safety of active pharmaceutical ingredients (APIs) is paramount. Unwanted chemicals that remain from the manufacturing process are known as impurities and must be rigorously controlled, especially those that have the potential to be genotoxic (damaging to DNA).

Identification and Quantification in Drug Substances

Brominated biphenyl compounds, structurally related to 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl, are known process-related impurities in the synthesis of certain APIs, particularly in the "sartan" class of antihypertensive drugs. The identification and quantification of such impurities are critical steps in quality control.

High-performance liquid chromatography (HPLC), particularly when coupled with highly sensitive detectors like tandem mass spectrometry (LC-MS/MS), is the preferred analytical technique. This method allows for the separation of the impurity from the main drug substance and its precise measurement even at trace levels. Method validation according to International Council for Harmonisation (ICH) guidelines ensures that the analytical procedure is accurate, specific, linear, and robust for routine analysis.

The table below summarizes typical parameters for an LC-MS/MS method developed for a closely related genotoxic impurity, 4'-bromomethyl-2-cyanobiphenyl (B120350), in Telmisartan.

| Parameter | Details |

| Instrument | Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS) |

| Column | InertSustain AQ-C18 (250 x 4.6 mm, 5-μm) |

| Mobile Phase | Gradient elution with a mixture of formic acid, methanol, and acetonitrile (B52724) |

| Flow Rate | 1.0 mL/min |

| Column Temp. | 40°C |

| Detection | ESI-MS/MS (Electrospray Ionization) |

| Injection Vol. | 20 µL |

Genotoxic Impurity Assessment (e.g., in Telmisartan)

Certain impurities can pose a significant safety risk due to their potential to be genotoxic. Structural alerts within a molecule, such as the bromomethyl group (an alkyl-halide), can indicate a potential for genotoxicity. Therefore, compounds like 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl and its isomers are often flagged for assessment.

In the manufacturing of Telmisartan, a key intermediate is 4'-bromomethyl-2-cyanobiphenyl (also known as Bromo-OTBN). This compound is a known potential genotoxic impurity that must be strictly controlled to a very low level in the final drug product, often in the parts-per-million (ppm) range. Regulatory bodies require sensitive analytical methods to prove that such impurities are below the threshold of toxicological concern (TTC). A robust LC-MS/MS method was specifically developed to detect and quantify Bromo-OTBN and other related impurities in Telmisartan, demonstrating linearity and accuracy at the required low levels. This ensures the safety and quality of the final pharmaceutical product.

Advanced Analytical and Spectroscopic Characterization of 4 Bromo 4 Bromomethyl 1,1 Biphenyl

Structural Elucidation Techniques

The definitive structure of 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl is established through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, and together they create a comprehensive characterization of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, 2D-NMR)

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H-NMR: The proton NMR spectrum provides information on the number, environment, and connectivity of hydrogen atoms. For 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl, the spectrum is characterized by two main regions. A distinctive singlet appears for the two protons of the bromomethyl (-CH₂Br) group. Based on data from the closely related compound 4-(bromomethyl)biphenyl, this singlet is expected to be found at approximately 4.5 ppm. chemicalbook.com The aromatic region, typically between 7.4 and 7.6 ppm, would show a complex series of multiplets corresponding to the eight protons on the two phenyl rings. The protons on the ring bearing the bromine atom and those on the ring with the bromomethyl group will have slightly different chemical shifts and coupling patterns, resulting in overlapping signals that can be resolved at high field strengths.

¹³C-NMR: The ¹³C-NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, one would expect to see signals corresponding to the bromomethyl carbon, the four substituted aromatic carbons (two attached to the other ring, one to the bromine atom, and one to the bromomethyl group), and the eight unsubstituted aromatic carbons. The signal for the -CH₂Br carbon would be distinct. Data for related compounds like 4-bromo-4'-hydroxybiphenyl (B1266404) can help in assigning the aromatic carbon signals. sielc.com

2D-NMR: Techniques like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to definitively assign the proton and carbon signals. A COSY spectrum would show correlations between adjacent protons within each aromatic ring, while an HSQC spectrum would link each proton to its directly attached carbon atom, confirming the assignments made from the 1D spectra.

Table 1: Predicted ¹H-NMR Chemical Shifts for 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl This table is based on data from analogous compounds.

| Proton Environment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Inferred From Analogue |

|---|---|---|---|

| Aromatic Protons (C₆H₄-Br) | ~7.5 - 7.6 | Multiplet | 4-Bromobiphenyl (B57062) chemicalbook.com |

| Aromatic Protons (C₆H₄-CH₂Br) | ~7.4 - 7.5 | Multiplet | 4-(Bromomethyl)biphenyl chemicalbook.com |

| Bromomethyl Protons (-CH₂Br) | ~4.5 | Singlet | 4-(Bromomethyl)biphenyl chemicalbook.com |

Mass Spectrometry (GC-MS, LC-MS/MS, High-Resolution MS)

Mass spectrometry (MS) provides the molecular weight and elemental formula of a compound and offers structural clues through its fragmentation patterns. The molecular formula of 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl is C₁₃H₁₀Br₂. nih.gov

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak is of primary importance. Due to the presence of two bromine atoms, which have two major isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a characteristic triplet of peaks. These peaks will be at m/z values corresponding to [C₁₃H₁₀⁷⁹Br₂]⁺, [C₁₃H₁₀⁷⁹Br⁸¹Br]⁺, and [C₁₃H₁₀⁸¹Br₂]⁺, with an expected intensity ratio of approximately 1:2:1. The calculated monoisotopic mass is 323.91493 Da. nih.gov

Fragmentation Pattern: Key fragmentation pathways help confirm the structure. Common fragments would include the loss of a bromine radical, leading to a [C₁₃H₁₀Br]⁺ ion (m/z 245/247), and the cleavage of the benzyl-carbon bond to produce a stable bromo-biphenyl cation [C₁₂H₈Br]⁺ (m/z 231/233). nist.gov High-Resolution Mass Spectrometry (HRMS) can determine the exact mass of these ions to four or more decimal places, allowing for the unambiguous confirmation of their elemental composition.

Table 2: Expected Key Ions in the Mass Spectrum of 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl

| Ion | Formula | Expected m/z Values | Notes |

|---|---|---|---|

| [M]⁺ | [C₁₃H₁₀Br₂]⁺ | 324, 326, 328 | Molecular ion triplet (1:2:1 ratio) |

| [M-Br]⁺ | [C₁₃H₁₀Br]⁺ | 245, 247 | Loss of one bromine atom |

| [M-CH₂Br]⁺ | [C₁₂H₈Br]⁺ | 231, 233 | Loss of the bromomethyl group |

Vibrational Spectroscopy (FT-IR, Raman Spectroscopy)

Vibrational spectroscopy probes the functional groups within a molecule by measuring the absorption of infrared light (FT-IR) or the inelastic scattering of laser light (Raman).

FT-IR Spectroscopy: The FT-IR spectrum provides a molecular fingerprint. Key absorption bands for 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl include:

Aromatic C-H Stretch: Weak to medium bands in the 3100-3000 cm⁻¹ region.

Aromatic C=C Stretch: Multiple sharp bands of varying intensity between 1610 cm⁻¹ and 1450 cm⁻¹.

CH₂ Bending (Scissoring): A band around 1430 cm⁻¹.

Aromatic C-H Bending: Out-of-plane bending vibrations in the 900-675 cm⁻¹ region, which are indicative of the substitution pattern.

C-Br Stretch: The stretches for the aryl C-Br and the alkyl C-Br bonds are expected in the low-frequency region, typically between 650 cm⁻¹ and 500 cm⁻¹. researchgate.net The NIST database shows a strong C-Br stretch for 4-bromobiphenyl around 520 cm⁻¹. nist.gov

Raman Spectroscopy: Raman spectroscopy often provides complementary information to FT-IR. Aromatic ring vibrations, particularly the symmetric "ring-breathing" mode, often give rise to strong Raman signals. The C-Br stretching vibrations are also typically observable in the Raman spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, which are characteristic of conjugated systems. The biphenyl (B1667301) core of the molecule contains a conjugated π-electron system that absorbs UV light. Biphenyl itself has a strong absorption maximum (λmax) around 250 nm. The presence of the bromo and bromomethyl substituents is expected to cause a slight bathochromic (red) shift. For instance, the related compound 2-cyano-4'-bromomethyl biphenyl exhibits a λmax at 258 nm. researchgate.net This absorption is due to the π → π* transitions within the conjugated aromatic rings.

Chromatographic Methodologies for Purity and Quantitative Analysis

Chromatographic techniques are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby allowing for its purification and quantitative analysis.

High-Performance Liquid Chromatography (HPLC) for Reaction Progress and Product Purity

HPLC is the primary method for assessing the purity of 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl and for monitoring the progress of its synthesis. Based on established methods for closely related brominated biphenyls, a robust analytical method can be defined. sielc.comsielc.com

A typical setup would employ reverse-phase chromatography. A study for determining the related genotoxic impurity 2-cyano-4'-bromomethyl biphenyl provides a well-documented starting point for method development. researchgate.net The conditions would likely involve:

Column: A C18 stationary phase (e.g., Kromasil C18, 250 x 4.6 mm, 5 µm particle size) is suitable for separating nonpolar to moderately polar compounds.

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and an aqueous buffer (e.g., phosphate (B84403) buffer at pH 3.2) is commonly used. A typical ratio might be 60:40 (v/v) acetonitrile to buffer. researchgate.net

Flow Rate: A standard flow rate of 1.0 to 1.5 mL/min would provide good separation efficiency.

Detection: A UV detector set at the compound's absorption maximum (e.g., ~258 nm) would provide high sensitivity for detection and quantification. researchgate.net

This HPLC method can be validated according to ICH guidelines to ensure it is specific, sensitive, linear, precise, and accurate for its intended purpose of purity analysis. Commercial suppliers often use HPLC to certify the purity of related compounds, such as 4,4'-Bis(bromomethyl)biphenyl (B1330914), at levels of ≥97.0%. sigmaaldrich.com

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful analytical technique for the separation and analysis of volatile and thermally stable compounds like 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl. When coupled with a mass spectrometer (GC-MS), it provides unequivocal identification of the compound and its potential impurities.

The analysis of brominated biphenyls by GC typically involves a high-temperature capillary column with a non-polar stationary phase, which separates compounds based on their boiling points and interaction with the phase. For 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl, a common stationary phase would be a polysiloxane-based polymer.

Detailed Research Findings:

Below is a representative table of GC-MS parameters that could be employed for the analysis of 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl, based on methods used for related polybrominated compounds. umich.edu

| Parameter | Value |

| GC System | Gas Chromatograph coupled to a Mass Spectrometer |

| Column | 3% SE-30 on Gas-Chrom Q (100-120 mesh) or similar |

| Carrier Gas | Helium |

| Injector Temperature | 250 °C |

| Oven Program | Initial Temp: 150 °C, hold for 2 min, Ramp: 10 °C/min to 280 °C, hold for 10 min |

| Detector | Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-500 amu |

This data is representative and may require optimization for specific instrumentation and applications.

The resulting mass spectrum from GC-MS analysis would show a characteristic molecular ion peak and fragmentation pattern consistent with the structure of 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl, allowing for its unambiguous identification.

In-Process Analytical Control and Reaction Monitoring Techniques

In-process analytical control and reaction monitoring are crucial for optimizing the synthesis of 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl, ensuring high yield and purity while minimizing the formation of byproducts. The synthesis, often involving the bromination of 4-bromo-4'-methyl-1,1'-biphenyl, can be monitored in real-time or near real-time using various spectroscopic and chromatographic techniques. google.com

High-Performance Liquid Chromatography (HPLC) is a frequently utilized technique for in-process control. google.com By taking aliquots from the reaction mixture at different time intervals, the progress of the reaction can be monitored. HPLC allows for the quantification of the starting material, the desired product, and any impurities. For instance, in the synthesis of a related compound, 4-bromomethyl-[1,1'-biphenyl]-2'-carbonitrile, HPLC was used to determine the purity of the final product to be 98.4%, with the content of the di-brominated impurity, 4,4'-bis(bromomethyl)-[1,1'-biphenyl]-2'-carbonitrile, being less than 0.2%. google.com A similar approach can be applied to the synthesis of 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl to monitor for the formation of 4,4'-bis(bromomethyl)biphenyl as a key impurity. sigmaaldrich.com

Detailed Research Findings:

A typical in-process monitoring setup would involve the following:

| Time Point (hours) | 4-bromo-4'-methyl-1,1'-biphenyl (%) | 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl (%) | 4,4'-bis(bromomethyl)biphenyl (%) |

| 0 | 100 | 0 | 0 |

| 1 | 45 | 53 | 2 |

| 2 | 10 | 88 | 2 |

| 3 | <1 | 97 | 3 |

| 4 | <1 | 96 | 4 |

This data is illustrative of a typical reaction profile and actual values may vary based on reaction conditions.

Other powerful techniques for in-line reaction monitoring include Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR). beilstein-journals.orgazom.com

NMR Spectroscopy: On-line NMR monitoring can provide detailed insights into the reaction kinetics and mechanism. beilstein-journals.org By flowing the reaction mixture through an NMR flow cell, the disappearance of the methyl proton signal of the starting material and the appearance of the bromomethyl proton signal of the product can be tracked in real-time.

FTIR Spectroscopy: In-situ FTIR probes can be immersed directly into the reaction vessel. azom.com The progress of the bromination can be followed by monitoring the changes in the infrared spectrum, such as the disappearance of C-H stretching and bending vibrations of the methyl group and the appearance of new bands corresponding to the C-Br bond.

These in-process analytical techniques are invaluable for establishing optimal reaction parameters, such as temperature, reaction time, and reagent stoichiometry, leading to a more efficient and controlled synthesis of 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl.

Computational and Theoretical Investigations of 4 Bromo 4 Bromomethyl 1,1 Biphenyl

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) has emerged as a powerful tool for probing the intricacies of molecular systems. For 4-bromo-4'-(bromomethyl)-1,1'-biphenyl, DFT calculations provide fundamental insights into its electronic and structural properties.

Electronic Structure Analysis and Conformational Studies

DFT calculations, often employing functionals like B3LYP with basis sets such as 3-21G or higher, are utilized to predict the most stable conformation of the molecule. ichem.mddoaj.orgichem.md For substituted biphenyls, the nature and position of the substituents significantly impact this dihedral angle. While specific experimental crystallographic data for 4-bromo-4'-(bromomethyl)-1,1'-biphenyl is limited, computational models provide valuable predictions of its three-dimensional structure.

Key electronic properties that can be determined through DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. For similar aromatic compounds, the HOMO-LUMO gap has been shown to be influenced by the nature of substituents, with electron-withdrawing groups often leading to a smaller gap. researchgate.net

Molecular Electrostatic Potential (MEP) maps are another valuable output of DFT calculations. These maps illustrate the charge distribution within the molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other chemical species. For a previously synthesized biphenyl (B1667301) based diimine dioxime molecule, the MEP diagram was used to interpret its electrostatic character. researchgate.net

Table 1: Calculated Electronic Properties of Biphenyl Derivatives (Illustrative)

| Property | Biphenyl | 4-Bromobiphenyl (B57062) (Illustrative) | 4,4'-Dibromobiphenyl (B48405) (Illustrative) |

| HOMO Energy (eV) | -6.24 | -6.45 | -6.62 |

| LUMO Energy (eV) | -0.38 | -0.65 | -0.88 |

| HOMO-LUMO Gap (eV) | 5.86 | 5.80 | 5.74 |

| Dipole Moment (Debye) | 0.00 | 1.65 | 0.00 |

Note: This table provides illustrative data for related compounds to demonstrate the trends observed in DFT calculations. Specific values for 4-Bromo-4'-(bromomethyl)-1,1'-biphenyl would require dedicated computational studies.

Reactivity Predictions and Mechanistic Insights

The presence of two distinct bromine-containing functional groups—a bromo substituent on one phenyl ring and a bromomethyl group on the other—renders 4-bromo-4'-(bromomethyl)-1,1'-biphenyl a molecule with interesting and predictable reactivity. DFT-based reactivity descriptors, such as Fukui functions and dual descriptors, can be employed to predict the most likely sites for nucleophilic and electrophilic attack. ugent.be

The bromomethyl group (-CH2Br) is a well-known reactive moiety. The C-Br bond in this group is susceptible to nucleophilic substitution reactions, making it a valuable precursor for introducing a wide variety of other functional groups. Computational studies can model the reaction pathways of such substitutions, providing insights into the transition state energies and reaction kinetics.

The bromine atom attached directly to the aromatic ring is less reactive towards simple nucleophilic substitution under normal conditions. However, it can participate in various metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings. DFT calculations can help in understanding the mechanistic details of these reactions, including oxidative addition and reductive elimination steps at the metal center.

Furthermore, the analysis of frontier molecular orbitals (HOMO and LUMO) provides qualitative insights into the molecule's reactivity. The distribution of the HOMO can indicate the regions most susceptible to electrophilic attack, while the LUMO distribution highlights the likely sites for nucleophilic attack. Studies on brominated diphenyl ethers have shown that frontier orbital energies can elucidate their reactivity in electrophilic, nucleophilic, and photolytic reactions. nih.gov

Molecular Dynamics Simulations (for interactions in complex systems)

While quantum chemical calculations are excellent for studying individual molecules or small molecular clusters, Molecular Dynamics (MD) simulations are employed to investigate the behavior of molecules in more complex environments, such as in solution or interacting with biological macromolecules.

To date, specific MD simulation studies focusing solely on 4-bromo-4'-(bromomethyl)-1,1'-biphenyl are not widely reported in the public domain. However, the principles of MD can be applied to understand its behavior. For instance, MD simulations could model the solvation of this molecule in different solvents, providing insights into its solubility and the conformational changes it might undergo in solution. An analysis of the molecular dynamics of a biphenyl molecular complex in an acidic solution has been performed to study the influence of electrostatic forces on its dynamical and structural behavior. benthamopenarchives.com

Furthermore, if derivatives of 4-bromo-4'-(bromomethyl)-1,1'-biphenyl were to be investigated for applications in materials science or medicinal chemistry, MD simulations would be invaluable. For example, simulations could predict how these molecules might pack in a solid-state material or how a drug candidate derived from this scaffold might bind to a target protein. Classical molecular dynamics investigations have been performed on biphenyl-based carbon nanomembranes to understand their internal structure. beilstein-journals.org MD simulations of functionalized nanoparticles with lipid membranes have also been conducted to analyze their interactions. researchgate.net

Structure-Activity Relationship (SAR) Studies for Derived Analogues

Structure-Activity Relationship (SAR) studies are crucial in the fields of medicinal chemistry and materials science for designing new molecules with enhanced or specific properties. By systematically modifying the structure of a lead compound and evaluating the impact on its activity, researchers can identify key structural features responsible for the desired effect.

For analogues derived from 4-bromo-4'-(bromomethyl)-1,1'-biphenyl, SAR studies would focus on understanding how changes to the biphenyl core or the functional groups affect a particular property. For instance, in the context of developing new therapeutic agents, the bromine atoms could be replaced with other halogens or functional groups, and the bromomethyl group could be converted into a variety of other moieties.

Quantitative Structure-Activity Relationship (QSAR) models can be developed using computational methods. ingentaconnect.commedcraveonline.com These models correlate the structural or physicochemical properties of a series of compounds with their biological activity or other properties. For a series of biphenyl imidazole (B134444) derivatives, a QSAR study was established using a combination of principal component analysis and radial basis function neural network. ingentaconnect.com Similarly, a QSAR study on brominated diphenyl ethers demonstrated the utility of electronic properties calculated by DFT in explaining the variance in toxicity. nih.gov

While a dedicated SAR study for a broad range of analogues derived directly from 4-bromo-4'-(bromomethyl)-1,1'-biphenyl is not extensively documented, the principles of SAR would guide the rational design of new compounds based on this versatile scaffold.

Q & A

Q. What are the standard synthetic routes for preparing 4-bromo-4'-(bromomethyl)-1,1'-biphenyl, and how can purity be optimized?

Methodological Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling between brominated biphenyl precursors. For example, bromomethyl-substituted biphenyls can be prepared by alkylation of 4-bromo-1,1'-biphenyl-4'-ol followed by bromination. Key steps include:

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

- Purity Validation: HPLC (≥98% purity, as in [1,1'-biphenyl] derivatives ) and H NMR analysis (e.g., δ 4.55 ppm for bromomethyl protons ).

- Yield Optimization: Reaction temperature control (0–25°C) and stoichiometric excess of brominating agents (e.g., PBr) to minimize byproducts.

Q. How is 4-bromo-4'-(bromomethyl)-1,1'-biphenyl characterized spectroscopically?

Methodological Answer:

- H NMR: The bromomethyl group (-CHBr) resonates as a singlet at δ 4.55 ppm, while aromatic protons appear as multiplets between δ 7.11–7.57 ppm .

- Mass Spectrometry (MS): ESI-MS typically shows [M+H] peaks at m/z 325 (for CHBr).

- Elemental Analysis: Confirms Br content (~49% by weight).

Q. What are the primary applications of this compound in materials science?

Methodological Answer: It serves as a precursor for:

- Liquid Crystals: Alkylation of the bromomethyl group introduces flexible chains (e.g., n-propyl, n-butyl) to modulate mesophase behavior .

- Polymer Functionalization: Suzuki coupling with boronic acids to create π-conjugated polymers for OLEDs .

Advanced Research Questions

Q. How can competing elimination reactions during bromomethyl functionalization be mitigated?

Methodological Answer: Elimination (e.g., HBr loss) is minimized by:

Q. What computational strategies are used to predict the reactivity of the bromomethyl group?

Methodological Answer:

- DFT Calculations: B3LYP/6-31G(d) level to model transition states for nucleophilic substitution (S2) at the bromomethyl site. Bond dissociation energy (BDE) analysis predicts regioselectivity in cross-coupling reactions .

- Molecular Electrostatic Potential (MEP): Visualizes electron-deficient regions (bromomethyl) for nucleophilic attack .

Q. How can crystallographic data resolve ambiguities in structural assignments?

Methodological Answer:

Q. What strategies address low yields in Suzuki couplings involving this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.